Cas no 15548-61-5 (6-Bromo-2-naphthyl b-D-Glucopyranoside)
6-Bromo-2-naphthyl b-D-Glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-2-NAPHTHYL-BETA-D -GLUCOPYRANOSIDE
- BROMO-2-NAPHTHYL-b-D-GLUCOPYRANOSIDE, 6-(RG)
- 6-Bromo-2-naphthyl b-D-glucopyranoside
- 6-Bromo-2-naphthyl β-D-glucoside
- beta-D-6-Bromo-2-naphthyl glucopyranoside
- 6-Bromo-2-naphthyl-beta-D-glucoside
- 6-Bromo-2-naphthyl beta-D-glucopyranoside
- 6-Bromo-2-naphthyl-beta-D-glucopyranoside
- 6-bromo-2-naphthyl-b-d-glucopyranoside
- (2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 6-Bromo-2-naphthyl beta-D-glucoside
- C16H17BrO6
- (2S,3R,4S,5S,6R)-2-((6-Bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 6-Bromo-2-naphthyl hexopyranoside #
- SCHEMBL2344590
- (2S,3R,4S,5S,6R)-2-[(6-bromonaphthalen-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Q27162433
- NLRXQZJJCPRATR-IBEHDNSVSA-N
- (2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- MFCD00063007
- A-D-Glucopyranoside,6-bromo-2-naphthalenyl
- CHEBI:90257
- AS-80405
- 15548-61-5
- 6-bromonaphthalen-2-yl beta-D-glucopyranoside
- EINECS 239-604-6
- 6-Bromo-2-naphthyl beta-D-glucopyranoside, >=99% (TLC)
- AMY41708
- CS-0141888
- 6-Bromo-2-naphthyl-.beta.-D-glucopyranoside
- NS00025048
- DTXSID40165905
- A-D-glucopyranoside
- .beta.-D-Glucopyranoside, 6-bromo-2-naphthalenyl
- D96127
- beta-D-Glucopyranoside, 6-bromo-2-naphthalenyl
- 6-Bromo-2-naphthyl-.beta.-D-glucoside
- 6-Bromo-2-naphthyl
- 6-Bromo-2-naphthyl beta -D-glucopyranoside
- HY-137778
- 6-Bromo-2-naphthyl b-D-Glucopyranoside
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- MDL: MFCD00063007
- Inchi: 1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1
- InChI Key: NLRXQZJJCPRATR-IBEHDNSVSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CC(=C2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 384.02100
- Monoisotopic Mass: 384.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 99.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.698
- Melting Point: 206-207 ºC
- Boiling Point: 609 ºC
- Flash Point: 322 ºC
- Refractive Index: 1.4490 (estimate)
- PSA: 99.38000
- LogP: 0.78100
- Solubility: Not determined
- Vapor Pressure: Not available
6-Bromo-2-naphthyl b-D-Glucopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:−20°C
6-Bromo-2-naphthyl b-D-Glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B7877-1G |
6-Bromo-2-naphthyl β-<SC>D</SC>-glucopyranoside |
15548-61-5 | 1g |
¥2062.69 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B7877-5G |
6-Bromo-2-naphthyl β-<SC>D</SC>-glucopyranoside |
15548-61-5 | 5g |
¥7184.78 | 2023-09-28 | ||
| Alichem | A119001588-5g |
6-Bromo-2-naphthyl b-D-glucopyranoside |
15548-61-5 | 95% | 5g |
400.00 USD | 2021-05-31 | |
| Chemenu | CM100280-10g |
BATE-D-Glucopyranoside,6-bromo-2-naphthalenyl |
15548-61-5 | 95% | 10g |
$433 | 2021-06-15 | |
| TRC | B701478-250mg |
6-Bromo-2-naphthyl b-D-Glucopyranoside |
15548-61-5 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701478-500mg |
6-Bromo-2-naphthyl b-D-Glucopyranoside |
15548-61-5 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B701478-2.5g |
6-Bromo-2-naphthyl b-D-Glucopyranoside |
15548-61-5 | 2.5g |
$ 320.00 | 2022-06-06 | ||
| Apollo Scientific | BIB1206-500mg |
6-Bromo-2-naphthyl-beta-D-glucopyranoside |
15548-61-5 | 500mg |
£45.00 | 2023-09-01 | ||
| Apollo Scientific | BIB1206-1g |
6-Bromo-2-naphthyl-beta-D-glucopyranoside |
15548-61-5 | 1g |
£191.00 | 2025-02-19 | ||
| Apollo Scientific | BIB1206-5g |
6-Bromo-2-naphthyl-beta-D-glucopyranoside |
15548-61-5 | 5g |
£756.00 | 2025-02-19 |
6-Bromo-2-naphthyl b-D-Glucopyranoside Suppliers
6-Bromo-2-naphthyl b-D-Glucopyranoside Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 6-Bromo-2-naphthyl b-D-Glucopyranoside
Introduction to 6-Bromo-2-naphthyl β-D-Glucopyranoside (CAS No. 15548-61-5)
6-Bromo-2-naphthyl β-D-Glucopyranoside, with the chemical identifier CAS No. 15548-61-5, is a specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its brominated naphthalene core linked to a β-D-glucopyranosyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules and has been explored in various research avenues, particularly in drug development and glycoscience.
The structural motif of 6-Bromo-2-naphthyl β-D-Glucopyranoside combines the aromatic stability of the naphthalene ring system with the functional diversity of the glucopyranose unit. The presence of a bromine atom at the 6-position enhances its reactivity, making it a valuable scaffold for further chemical modifications. This feature has been leveraged in medicinal chemistry to develop novel compounds with potential therapeutic applications.
In recent years, there has been a surge in interest regarding glycosidic compounds due to their role as key structural elements in many natural products and biologically active molecules. 6-Bromo-2-naphthyl β-D-Glucopyranoside has been utilized as a building block in the synthesis of glycoproteins, glycosaminoglycans, and other carbohydrate-based pharmaceuticals. Its ability to undergo selective modifications while maintaining structural integrity has made it a preferred choice for researchers aiming to explore glycosylation patterns and their biological implications.
One of the most compelling aspects of 6-Bromo-2-naphthyl β-D-Glucopyranoside is its utility in the development of enzyme inhibitors. The glucopyranose moiety mimics natural substrates of glycosidases, allowing researchers to design molecules that can modulate enzymatic activity. This has particular relevance in the treatment of diseases where glycosidase enzymes play a critical role, such as lysosomal storage disorders and cancer. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific glycosidases, paving the way for new therapeutic strategies.
The bromine substituent in 6-Bromo-2-naphthyl β-D-Glucopyranoside also facilitates cross-coupling reactions, making it an attractive precursor for constructing more complex molecular architectures. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to introduce various functional groups onto the naphthalene ring, thereby expanding the chemical space available for drug discovery. These modifications have led to the identification of novel compounds with enhanced pharmacological properties.
Furthermore, 6-Bromo-2-naphthyl β-D-Glucopyranoside has found applications in synthetic biology, where it serves as a substrate for engineering microbial strains capable of producing complex carbohydrates. By incorporating this compound into metabolic pathways, researchers aim to enhance the production of bioactive glycans that are otherwise difficult to synthesize chemically. This approach holds promise for producing therapeutic agents at scales that are economically viable and environmentally sustainable.
The compound's stability under various conditions makes it suitable for both laboratory-scale synthesis and industrial applications. Its solubility profile allows for easy handling and purification, ensuring high yields in multi-step synthetic routes. These attributes have contributed to its widespread adoption in academic and industrial research settings.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled more precise structural elucidation of 6-Bromo-2-naphthyl β-D-Glucopyranoside derivatives. These techniques have been instrumental in confirming the configuration of the glycosidic bond and identifying structural isomers, which is crucial for understanding their biological activity. The high-resolution data obtained from these methods have provided insights into how subtle changes in the molecular structure can influence pharmacokinetic properties.
In conclusion, 6-Bromo-2-naphthyl β-D-Glucopyranoside (CAS No. 15548-61-5) represents a significant advancement in glycoscience and pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers exploring new therapeutic agents. As our understanding of glycans continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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